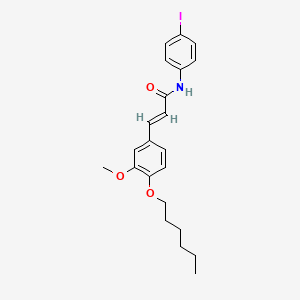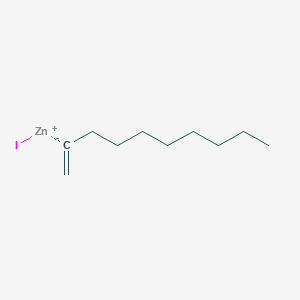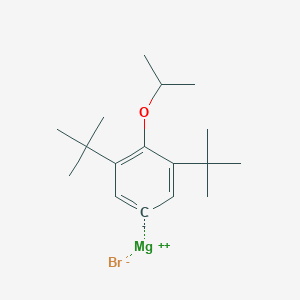
(3,5-Di-t-butyl-4-i-propyloxyphenyl)magnesium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,5-di-tert-butyl-4-iso-propyloxyphenyl)magnesium bromide, 0.50 M in tetrahydrofuran (THF), is an organomagnesium compound commonly used in organic synthesis. It is a Grignard reagent, which is a class of compounds widely utilized for forming carbon-carbon bonds. This compound is particularly valuable due to its reactivity and the stability provided by the solvent THF.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-di-tert-butyl-4-iso-propyloxyphenyl)magnesium bromide typically involves the reaction of 3,5-di-tert-butyl-4-iso-propyloxybromobenzene with magnesium metal in the presence of THF. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The reaction conditions include:
Temperature: Generally maintained at room temperature or slightly elevated.
Time: The reaction is allowed to proceed for several hours to ensure complete conversion.
Catalysts: Sometimes, a small amount of iodine is added to activate the magnesium.
Industrial Production Methods
On an industrial scale, the production of this Grignard reagent follows similar principles but with enhanced safety measures and optimized reaction conditions to ensure high yield and purity. Large-scale reactors equipped with efficient stirring and temperature control systems are used. The process is automated to minimize human intervention and exposure to reactive intermediates.
Chemical Reactions Analysis
Types of Reactions
(3,5-di-tert-butyl-4-iso-propyloxyphenyl)magnesium bromide undergoes several types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Substitution Reactions: Can replace halides in organic compounds to form new carbon-carbon bonds.
Coupling Reactions: Participates in cross-coupling reactions like the Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes, ketones, esters.
Halides: Alkyl halides, aryl halides.
Catalysts: Palladium or nickel catalysts for coupling reactions.
Solvents: THF is commonly used due to its ability to stabilize the Grignard reagent.
Major Products
Alcohols: Formed from the reaction with carbonyl compounds.
Biaryl Compounds: Result from coupling reactions.
Substituted Aromatics: Produced through substitution reactions.
Scientific Research Applications
(3,5-di-tert-butyl-4-iso-propyloxyphenyl)magnesium bromide is used in various scientific research applications:
Organic Synthesis: As a versatile reagent for forming carbon-carbon bonds.
Medicinal Chemistry: In the synthesis of pharmaceutical intermediates and active compounds.
Material Science: For the preparation of polymers and advanced materials.
Catalysis: As a reagent in catalytic processes to form complex molecules.
Mechanism of Action
The mechanism of action of (3,5-di-tert-butyl-4-iso-propyloxyphenyl)magnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers in other molecules. The magnesium atom stabilizes the negative charge developed during the reaction, facilitating the formation of new bonds. The molecular targets include carbonyl groups, halides, and other electrophilic sites.
Comparison with Similar Compounds
Similar Compounds
(3,5-di-tert-butyl-4-iso-propyloxyphenyl)zinc bromide: Similar in structure but uses zinc instead of magnesium.
(3,5-di-tert-butyl-4-iso-propyloxyphenyl)lithium: Uses lithium, offering different reactivity and selectivity.
(3,5-di-tert-butyl-4-iso-propyloxyphenyl)boronic acid: Used in Suzuki-Miyaura coupling reactions.
Uniqueness
(3,5-di-tert-butyl-4-iso-propyloxyphenyl)magnesium bromide is unique due to its high reactivity and the stability provided by THF. Compared to its zinc and lithium counterparts, it offers a balance of reactivity and ease of handling, making it a preferred choice in many synthetic applications.
Properties
Molecular Formula |
C17H27BrMgO |
|---|---|
Molecular Weight |
351.6 g/mol |
IUPAC Name |
magnesium;1,3-ditert-butyl-2-propan-2-yloxybenzene-5-ide;bromide |
InChI |
InChI=1S/C17H27O.BrH.Mg/c1-12(2)18-15-13(16(3,4)5)10-9-11-14(15)17(6,7)8;;/h10-12H,1-8H3;1H;/q-1;;+2/p-1 |
InChI Key |
HBRRXIXXIOBVDA-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)OC1=C(C=[C-]C=C1C(C)(C)C)C(C)(C)C.[Mg+2].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(4-Methylphenyl)amino]-6-phenyl-1,2,4-triazin-5-ol](/img/structure/B14877931.png)
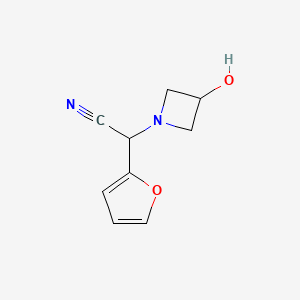
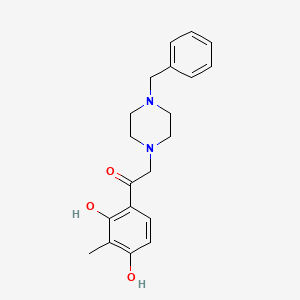

![5-bromo-2-chloro-N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B14877957.png)
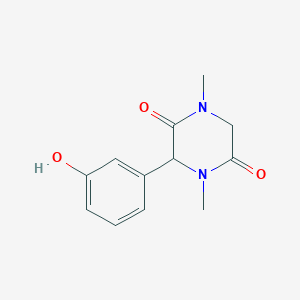
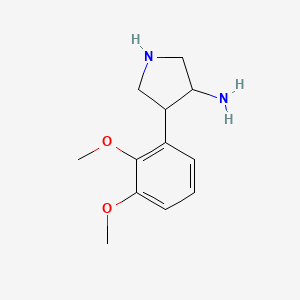
![4-[(2',3',4'-Trifluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14877992.png)
![N-(benzo[d]thiazol-2-yl)-2-(naphthalen-2-yloxy)acetamide](/img/structure/B14877998.png)
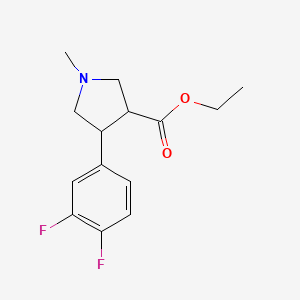
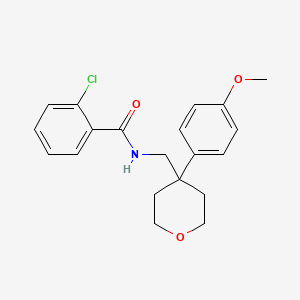
![Methyl 2-(2-((3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)thio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B14878022.png)
